1H-Imidazole, 2,2'-[2-(diphenylphosphino)ethylidene]bis[1-methyl-
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Overview
Description
1H-Imidazole, 2,2’-[2-(diphenylphosphino)ethylidene]bis[1-methyl-] is a complex organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
The synthesis of 1H-Imidazole, 2,2’-[2-(diphenylphosphino)ethylidene]bis[1-methyl-] typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Imidazole, 2,2’-[2-(diphenylphosphino)ethylidene]bis[1-methyl-] undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Common reagents and conditions used in these reactions include nickel catalysts, tert-butylhydroperoxide, and various organic solvents. Major products formed from these reactions include disubstituted imidazoles and α-aminoaldehydes .
Scientific Research Applications
1H-Imidazole, 2,2’-[2-(diphenylphosphino)ethylidene]bis[1-methyl-] has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2,2’-[2-(diphenylphosphino)ethylidene]bis[1-methyl-] involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphino group enhances its binding affinity to metal ions, facilitating the formation of stable complexes. These complexes can then participate in catalytic cycles, influencing various biochemical pathways .
Comparison with Similar Compounds
Compared to other imidazole derivatives, 1H-Imidazole, 2,2’-[2-(diphenylphosphino)ethylidene]bis[1-methyl-] is unique due to its diphenylphosphino and ethylidene substituents. Similar compounds include:
2-(Diphenylphosphino)-1-methyl-1H-imidazole: Lacks the ethylidene group but shares the diphenylphosphino substituent.
1-Methyl-1H-imidazole-2-carboxaldehyde: Contains a formyl group instead of the diphenylphosphino group.
These similar compounds exhibit different chemical properties and applications, highlighting the uniqueness of 1H-Imidazole, 2,2’-[2-(diphenylphosphino)ethylidene]bis[1-methyl-].
Properties
CAS No. |
332941-36-3 |
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Molecular Formula |
C22H23N4P |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2,2-bis(1-methylimidazol-2-yl)ethyl-diphenylphosphane |
InChI |
InChI=1S/C22H23N4P/c1-25-15-13-23-21(25)20(22-24-14-16-26(22)2)17-27(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16,20H,17H2,1-2H3 |
InChI Key |
MEQNNBACAXNCEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=CN4C |
Origin of Product |
United States |
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